1-(2-Methyl-5,5-dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone
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Overview
Description
9-acetyl-4-methyl-8-thia-1-azatricyclo[8400(2),?]tetradeca-2,4,6,9-tetraene-8,8-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-acetyl-4-methyl-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2,4,6,9-tetraene-8,8-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
9-acetyl-4-methyl-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2,4,6,9-tetraene-8,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
9-acetyl-4-methyl-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2,4,6,9-tetraene-8,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-acetyl-4-methyl-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2,4,6,9-tetraene-8,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-thia-9-azatricyclo[8.4.0.0(2),?]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione: Shares a similar tricyclic structure but lacks the acetyl and methyl groups.
6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: Another related compound with a similar core structure but different functional groups.
Uniqueness
9-acetyl-4-methyl-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2,4,6,9-tetraene-8,8-dione is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(2-methyl-5,5-dioxo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone |
InChI |
InChI=1S/C15H17NO3S/c1-10-6-7-14-13(9-10)16-8-4-3-5-12(16)15(11(2)17)20(14,18)19/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
UPCOMVWBHPVQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=C3N2CCCC3)C(=O)C |
Origin of Product |
United States |
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